1-(2-Hydroxy-6-methylphenyl)propan-1-one
Description
1-(2-Hydroxy-6-methylphenyl)propan-1-one is an aromatic hydroxyketone characterized by a propanone backbone attached to a substituted phenyl ring. The phenyl ring features hydroxyl (-OH) and methyl (-CH₃) groups at the 2- and 6-positions, respectively.
Properties
CAS No. |
51451-26-4 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-(2-hydroxy-6-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H12O2/c1-3-8(11)10-7(2)5-4-6-9(10)12/h4-6,12H,3H2,1-2H3 |
InChI Key |
NQRJDLYDCJCKPJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=CC=C1O)C |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Methoxy-Substituted Derivatives
- 1-(2-Hydroxy-6-methylphenyl)-2-methoxyethanone (CAS 75278-05-6): Differs by replacing the propanone chain with a methoxy-substituted ethanone group.
Alkyl-Substituted Derivatives
- 1-(4-Methoxyphenyl)-1-tetradecanone (CAS 1005): Features a long aliphatic chain (tetradecanone) and a methoxy group at the 4-position. The extended carbon chain significantly enhances hydrophobicity, contrasting with the shorter propanone chain in the target compound .
Functional Group Variations
Amino-Substituted Propanones
- 4-Fluoromethcathinone (4-FMC, CAS N/A): A cathinone derivative with a fluorine atom at the 4-position and a methylamino (-NHCH₃) group. This substitution introduces psychoactive properties, unlike the non-aminated 1-(2-Hydroxy-6-methylphenyl)propan-1-one .
Sulfinyl-Substituted Derivatives
Alkyl Chain Modifications
- 1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS 15971-77-4): Contains an ethylphenyl group and a branched methylpropanone chain. The absence of a hydroxyl group reduces hydrogen-bonding capacity, favoring applications in non-polar solvents or industrial synthesis .
Structural and Functional Comparison Table
Research Implications and Trends
- Hydrogen Bonding : The hydroxyl group in this compound enables crystal engineering via directional interactions, as described in hydrogen-bonding studies .
- Biological Activity: Amino-substituted analogs (e.g., 4-FMC) highlight the pharmacological relevance of modifying the propanone scaffold .
- Synthetic Utility : Derivatives with sulfinyl or alkoxy groups (e.g., CAS 478795-98-1) demonstrate versatility in organic synthesis and material science .
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